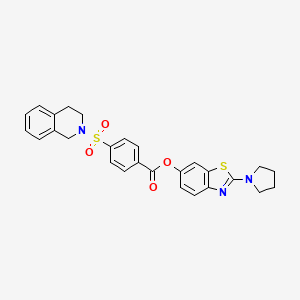
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate is a useful research compound. Its molecular formula is C27H25N3O4S2 and its molecular weight is 519.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O3S, with a molar mass of approximately 373.45 g/mol. The structure features a benzothiazole moiety linked to a sulfonyl group and a tetrahydroisoquinoline derivative, which are known to contribute to various pharmacological effects.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines. A study highlighted that certain benzothiazole derivatives demonstrated IC₅₀ values ranging from 1.64 to 4.58 µM against leukemia cell lines, indicating potent anticancer activity .
The proposed mechanism for the anticancer activity of benzothiazole derivatives includes the inhibition of tubulin polymerization and disruption of microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Specifically, compounds have been shown to activate the JNK signaling pathway, which is crucial for inducing apoptosis in cancer cells .
Antiviral and Antitrypanosomal Activity
In addition to anticancer properties, some studies have evaluated the antiviral and antitrypanosomal activities of related compounds. For example, certain thiazolidinones exhibited promising effects against Trypanosoma brucei but limited efficacy against viral strains such as SARS-CoV . The compound's potential as an antiviral agent remains an area for further exploration.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of related compounds:
- Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and tested for their biological activities. Among them, specific compounds showed significant inhibition against cancer cell lines with IC₅₀ values comparable to existing chemotherapeutics .
- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are necessary to establish their therapeutic potential fully. Preliminary studies suggest that modifications in the chemical structure can enhance bioactivity and selectivity towards target cells.
Comparative Biological Activity Table
Propriétés
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c31-26(34-22-9-12-24-25(17-22)35-27(28-24)29-14-3-4-15-29)20-7-10-23(11-8-20)36(32,33)30-16-13-19-5-1-2-6-21(19)18-30/h1-2,5-12,17H,3-4,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBDOQLPVCCJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














